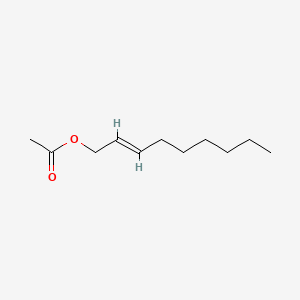

trans-2-Nonenyl acetate

描述

属性

IUPAC Name |

[(E)-non-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h8-9H,3-7,10H2,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCCNPHGLLPSDJ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014884 | |

| Record name | (E)-2-Nonenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless clear liquid; fruity waxy citrus aroma | |

| Record name | trans-2-Nonenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2139/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water, Soluble (in ethanol) | |

| Record name | trans-2-Nonenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2139/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.870-0.890 | |

| Record name | trans-2-Nonenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2139/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

30418-89-4 | |

| Record name | 2-Nonen-1-ol, 1-acetate, (2E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30418-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nonenyl acetate, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030418894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nonen-1-ol, 1-acetate, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Nonenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-non-2-enyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NONENYL ACETATE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E13QXV5O1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Preparation from 1-Bromo-2-nonene and Acetic Anhydride

One of the well-documented synthetic routes to trans-2-nonenyl acetate involves the reaction of 1-bromo-2-nonene with acetic anhydride in an acetic acid solvent system. This method relies on nucleophilic substitution where the bromine atom is replaced by the acetate group, yielding this compound as the product.

- Raw Materials: 1-bromo-2-nonene, acetic anhydride, acetic acid (solvent)

- Reaction Type: Nucleophilic substitution

- Conditions: Controlled temperature and pressure to optimize yield and minimize side reactions

- Purification: Distillation or chromatographic separation to isolate the pure ester

This route is scalable and commonly employed in industrial production due to the availability of starting materials and straightforward reaction mechanism.

Hydrolysis and Esterification Pathway

An alternative approach involves first preparing trans-2-nonen-1-ol, which is then esterified with acetic acid or acetic anhydride under acidic catalysis to form this compound.

- Step 1: Hydrolysis of this compound derivatives or related precursors to obtain trans-2-nonen-1-ol

- Step 2: Esterification of trans-2-nonen-1-ol with acetic acid derivatives using acid catalysts (e.g., sulfuric acid)

- Reaction Conditions: Typically carried out under reflux with removal of water to drive the equilibrium toward ester formation

- Advantages: Allows for control over stereochemistry and purity

This method is favored in laboratory-scale synthesis and for producing labeled or isotopically enriched compounds.

Reaction Mechanism Insights and Analytical Findings

The substitution reaction mechanism for the synthesis of this compound from 1-bromo-2-nonene proceeds via an SN2 pathway, where the acetate ion attacks the electrophilic carbon bearing the bromine, displacing it and forming the ester bond. The trans configuration of the double bond is preserved during this substitution.

Analytical studies using gas chromatography and mass spectrometry confirm the retention of the trans configuration and high purity of the product. Isotope labeling experiments, although more common for related compounds like trans-2-nonenal, support the biosynthetic and synthetic pathways involving acetate units as building blocks.

Data Table: Summary of Preparation Methods

| Preparation Method | Starting Materials | Reaction Type | Conditions | Yield & Purity Notes | Scale |

|---|---|---|---|---|---|

| Nucleophilic substitution | 1-bromo-2-nonene, acetic anhydride | SN2 substitution | Acetic acid solvent, controlled temperature | High yield, retains trans isomer | Industrial & lab |

| Hydrolysis + Esterification | This compound derivatives, acetic acid | Hydrolysis + esterification | Acid catalyst, reflux, water removal | High purity, stereochemistry control | Laboratory scale |

| Biosynthetic analogs (research use) | Isotopically labeled acetate precursors | Biosynthesis simulation | Microbial cultures, feeding experiments | Used for mechanistic studies | Research scale |

Industrial Production Considerations

In industrial settings, the preparation of this compound emphasizes:

- Raw Material Quality: High purity 1-bromo-2-nonene and acetic anhydride to minimize impurities

- Catalyst Selection: Use of acid catalysts or phase transfer catalysts to enhance reaction rates

- Process Control: Temperature and pressure monitoring to avoid isomerization or side reactions

- Purification: Multi-step distillation and possibly crystallization to achieve product specifications suitable for flavor and fragrance applications

The process is optimized for cost-effectiveness and environmental safety, with solvent recovery and waste minimization strategies in place.

Research Findings and Notes

- The this compound molecule is sensitive to oxidation, which can lead to trans-2-nonenal formation; thus, inert atmospheres may be used during synthesis and storage.

- Isotopic labeling studies highlight the acetate moiety's role in biosynthesis, reinforcing the acetate-based synthetic approaches used in chemical synthesis.

- Reaction conditions such as pH and temperature significantly influence the stability and yield of this compound, requiring precise control during preparation.

化学反应分析

Types of Reactions: trans-2-Nonenyl acetate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to trans-2-Nonen-1-ol and acetic acid.

Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction of this compound can yield trans-2-Nonen-1-ol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: trans-2-Nonen-1-ol and acetic acid.

Oxidation: Various oxidation products depending on the specific conditions.

Reduction: trans-2-Nonen-1-ol.

科学研究应用

Flavoring Agent

Food Industry Applications

Trans-2-nonenyl acetate is widely used as a flavoring agent due to its appealing sensory profile. Its fruity aroma enhances the taste of various food products, making it a popular choice in the food industry. The compound is categorized as Generally Recognized As Safe (GRAS) by the FDA when used in low concentrations, which further supports its application in food products .

Case Study: Flavor Mixtures

Research has demonstrated that this compound can be effectively combined with other flavor compounds to create complex flavor profiles. A study evaluating mixtures of flavor chemicals indicated that this compound contributes significantly to the overall sensory experience, enhancing consumer acceptance of flavored products .

Fragrance Industry

Perfume and Aromatherapy

In the fragrance industry, this compound is utilized for its sweet, floral scent. It is often incorporated into perfumes, air fresheners, and aromatherapy products. The compound's olfactory properties have been studied extensively, revealing its ability to interact with olfactory receptors and elicit positive emotional responses .

Case Study: Consumer Preferences

A survey conducted among consumers regarding fragrance preferences highlighted that products containing this compound were favored for their refreshing scent. This preference underscores the compound's importance in product formulation within the fragrance industry .

Antimicrobial Properties

Food Preservation

Recent studies have explored the antimicrobial properties of this compound, indicating its potential use in food preservation. The compound has shown efficacy against various bacteria and fungi, suggesting that it could be employed as a natural preservative in food products .

Research Findings

A study examining the antimicrobial effects of several esters found that this compound exhibited significant inhibitory activity against common foodborne pathogens. This property could help extend the shelf life of perishable items while maintaining safety standards in food production.

Industrial Applications

Chemical Synthesis

this compound serves as a precursor in the synthesis of various chemical compounds. For instance, it can react with acetic acid hydrazide to produce acetic acid non-2-enylidene-hydrazide, which has applications in organic synthesis and industrial chemistry .

Safety Considerations

Despite its beneficial applications, the safety profile of this compound necessitates further research. While it is considered safe for use in low concentrations, comprehensive studies on its long-term effects are essential to ensure consumer safety across all applications .

Summary Table of Applications

作用机制

The mechanism by which trans-2-Nonenyl acetate exerts its effects involves its interaction with olfactory receptors in the sensory system. When inhaled, the compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic fruity and waxy aroma.

相似化合物的比较

Structural and Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₁H₂₀O₂ | 184.27 | 30418-89-4 | C9 chain, trans-Δ² double bond, acetate |

| trans-2-Decenyl acetate | C₁₂H₂₂O₂ | 198.30 | 2497-23-6 | C10 chain, trans-Δ² double bond, acetate |

| trans-2-Heptenyl acetate | C₉H₁₆O₂ | 156.22 | 16939-73-4 | C7 chain, trans-Δ² double bond, acetate |

| trans-Myrtanyl acetate | C₁₂H₂₀O₂ | 196.29 | 90934-53-5 | Cyclic monoterpene, acetate substituent |

| Ethyl trans-2-octenoate | C₁₀H₁₈O₂ | 170.25 | 7367-82-0 | C8 chain, trans-Δ² double bond, ethyl ester |

Key Observations :

- Chain Length and Unsaturation: Longer chains (e.g., decenyl vs. nonenyl) increase molecular weight and hydrophobicity, influencing volatility and aroma retention .

- Functional Groups : Cyclic structures (e.g., trans-myrtanyl acetate) exhibit distinct olfactory properties compared to linear alkenyl acetates .

Key Observations :

- Food vs. Fragrance Use: this compound is prioritized in food applications, while trans-myrtanyl acetate is more common in essential oils .

- Regulatory Gaps: Decenyl and heptenyl acetates lack comprehensive safety evaluations compared to nonenyl acetate .

Analytical Differentiation via Gas Chromatography (GC)

生物活性

trans-2-Nonenyl acetate is an organic compound belonging to the family of nonenyl esters, primarily recognized for its applications in flavoring and fragrance industries. Its biological activity has garnered attention in various research contexts, particularly concerning its safety profile, potential genotoxicity, and therapeutic applications.

- Chemical Formula : C₁₁H₂₂O₂

- Molecular Weight : 198.30 g/mol

- CAS Number : 31502-14-4

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its potential health effects, including genotoxicity and cytotoxicity. The following sections summarize key findings from the literature.

Genotoxicity Studies

Research indicates that this compound exhibits varying degrees of genotoxicity in vitro. In particular:

-

In Vitro Assays :

- Studies using bacterial reverse mutation assays (Ames test) have shown that certain α,β-unsaturated compounds can be mutagenic at high concentrations (20-40 μM) in sensitive strains of Salmonella typhimurium .

- However, it is essential to note that these findings do not always translate to in vivo conditions. For example, high doses of related compounds like 2-hexenal did not demonstrate mutagenicity in mouse micronucleus tests .

- Oxidative Stress Mechanism :

Cytotoxicity and Antimicrobial Activity

Recent studies have also examined the cytotoxic effects of this compound on various cell lines:

- Cytotoxic Effects :

- Antimicrobial Properties :

Case Studies

A review of specific case studies highlights the implications of this compound in both food safety and therapeutic contexts:

- Food Safety Evaluation :

- Therapeutic Potential :

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₂₂O₂ |

| Molecular Weight | 198.30 g/mol |

| Genotoxicity | Varies; potential at high doses |

| Cytotoxicity | Moderate effects observed |

| Antimicrobial Activity | Present in certain studies |

| GRAS Status | Yes (at low concentrations) |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for trans-2-Nonenyl acetate, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer: this compound is typically synthesized via esterification of trans-2-nonenol with acetic anhydride or acetyl chloride under acid catalysis. Key steps include:

- Reflux conditions (e.g., toluene/water mixtures) to drive esterification to completion, monitored by TLC with hexane:ethyl acetate (9:1) as the mobile phase .

- Purification via column chromatography or crystallization (ethanol is commonly used for recrystallization).

- Optimization variables : Solvent ratios, catalyst concentration (e.g., sulfuric acid), and reaction time must be systematically tested using a Design of Experiments (DoE) framework, as demonstrated in isoamyl acetate synthesis .

Q. What analytical techniques are most effective for characterizing this compound purity and structure?

- Methodological Answer:

- GC-MS : Ideal for quantifying volatile esters and detecting impurities. Use a polar column (e.g., DB-WAX) and compare retention indices against reference standards .

- NMR (¹H/¹³C) : Confirm regiochemistry and stereochemistry (e.g., trans-configuration via coupling constants in ¹H NMR) .

- FTIR : Validate ester carbonyl stretch (~1740 cm⁻¹) and absence of hydroxyl peaks from unreacted alcohol .

Q. How does pH and temperature affect the stability of this compound in aqueous buffers?

- Methodological Answer :

- Stability testing : Incubate the compound in acetate buffer (pH 3.6–5.6) at 25°C and 40°C for 24–72 hours. Monitor degradation via HPLC with UV detection (210 nm).

- Key findings : Esters hydrolyze faster under alkaline conditions; acetate buffers mitigate this due to buffering capacity near the pKa of acetic acid (~4.76) .

- Recommendation : Store solutions in anhydrous solvents (e.g., ethyl acetate) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity be resolved?

- Methodological Answer :

- Systematic review : Compare studies using the PRISMA framework , focusing on variables like solvent choice (polar vs. nonpolar), assay type (in vitro vs. in vivo), and cell lines used .

- Contradiction analysis : Replicate experiments under identical conditions. For example, discrepancies in antimicrobial activity may arise from differences in microbial strains or inoculum size .

- Statistical tools : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .

Q. What advanced computational methods predict this compound’s physicochemical properties?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Model solubility parameters (e.g., Hansen solubility) in lipid bilayers using software like GROMACS .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict vibrational spectra (FTIR) and electrostatic potential maps .

- QSAR models : Correlate logP values with experimental toxicity data using open-source tools like PaDEL-Descriptor .

Q. How can this compound’s metabolic pathways be elucidated in plant or animal models?

- Methodological Answer :

- Isotopic labeling : Synthesize deuterated or ¹³C-labeled this compound for tracking metabolic fate via LC-HRMS .

- Enzyme inhibition studies : Use cytochrome P450 inhibitors (e.g., ketoconazole) to identify oxidative metabolites .

- Data integration : Combine metabolomics datasets with pathway analysis tools (e.g., KEGG Mapper) to map biotransformation routes .

Data Reporting and Validation

Q. What are the best practices for reporting experimental uncertainties in this compound studies?

- Methodological Answer :

- Error quantification : Report relative standard deviation (RSD) for triplicate measurements and confidence intervals for bioactivity assays .

- Uncertainty sources : Document instrument calibration drift (e.g., GC-MS detector sensitivity) and operator variability in sample preparation .

- Transparency : Publish raw datasets in repositories like Zenodo and include metadata (e.g., HPLC column lot numbers) .

Q. How can researchers validate novel analytical methods for this compound quantification?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。